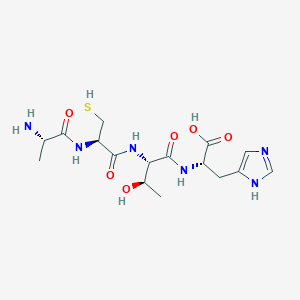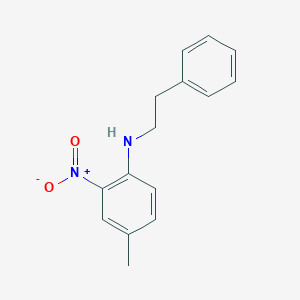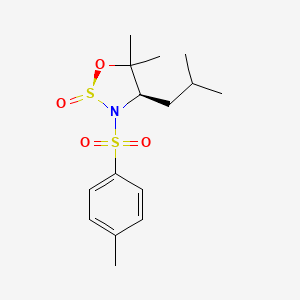![molecular formula C15H28 B14203407 7,7-Dibutylbicyclo[4.1.0]heptane CAS No. 849417-87-4](/img/structure/B14203407.png)
7,7-Dibutylbicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dibutylbicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes two butyl groups attached to the seventh carbon of the bicyclo[410]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibutylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with butyl lithium, followed by a series of steps to introduce the butyl groups at the seventh carbon position. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
7,7-Dibutylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce saturated hydrocarbons.
科学研究应用
7,7-Dibutylbicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 7,7-Dibutylbicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its reactivity and potential applications. Detailed studies on its mechanism of action can provide insights into its behavior in different environments.
相似化合物的比较
Similar Compounds
- 7,7-Dichlorobicyclo[4.1.0]heptane
- 7,7-Dibromobicyclo[4.1.0]heptane
- 7,7-Dimethylbicyclo[4.1.0]heptane
Uniqueness
7,7-Dibutylbicyclo[410]heptane is unique due to the presence of butyl groups, which influence its chemical properties and reactivity
属性
CAS 编号 |
849417-87-4 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC 名称 |
7,7-dibutylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H28/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)15/h13-14H,3-12H2,1-2H3 |
InChI 键 |
QTJFXMOPBLUUHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C2C1CCCC2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)




![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
